MD-224 is a heterocyclic organic compound developed as a proteolysis targeting chimera (PROTAC) for the targeted degradation of the murine double minute 2 (MDM2) protein. [, ] It is classified as a first-in-class small-molecule MDM2 degrader. [] In scientific research, MD-224 serves as a valuable tool for investigating the MDM2 pathway and its role in cancer development and treatment. [, ]
The synthesis of MD-224 involves utilizing a cereblon ligand, either thalidomide or lenalidomide, and a previously discovered potent MDM2 inhibitor, MI-1061. [] These components are linked together through a specific chemical process, resulting in the formation of MD-224. [] Detailed technical parameters and specific reaction conditions for the synthesis are not explicitly provided in the analyzed papers.
While the exact molecular structure of MD-224 is not explicitly provided in the analyzed papers, it is described as a chimeric molecule composed of three distinct components: []
MD-224 functions by exploiting the ubiquitin-proteasome system to selectively degrade MDM2. [] Its mechanism of action involves the following steps:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2